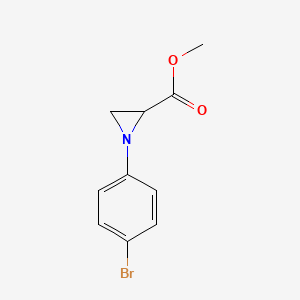![molecular formula C16H16O6S B12535418 Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1) CAS No. 676159-40-3](/img/structure/B12535418.png)
Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–naphtho[2,3-b]thiophene-4,5-diol (2/1) is a compound that combines the properties of acetic acid and naphtho[2,3-b]thiophene-4,5-diol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–naphtho[2,3-b]thiophene-4,5-diol typically involves the condensation of acetic acid with naphtho[2,3-b]thiophene-4,5-diol. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and pressure conditions. The specific synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the production of high-purity acetic acid–naphtho[2,3-b]thiophene-4,5-diol .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–naphtho[2,3-b]thiophene-4,5-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Acetic acid–naphtho[2,3-b]thiophene-4,5-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Wirkmechanismus
The mechanism of action of acetic acid–naphtho[2,3-b]thiophene-4,5-diol involves its interaction with specific molecular targets and pathways. For example, its biological activity may be mediated through the inhibition of enzymes or the modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid–naphtho[2,3-b]thiophene-4,5-diol include other thiophene derivatives and naphthoquinones. These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness
What sets acetic acid–naphtho[2,3-b]thiophene-4,5-diol apart is its unique combination of acetic acid and naphtho[2,3-b]thiophene-4,5-diol moieties.
Eigenschaften
CAS-Nummer |
676159-40-3 |
|---|---|
Molekularformel |
C16H16O6S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
acetic acid;benzo[f][1]benzothiole-4,5-diol |
InChI |
InChI=1S/C12H8O2S.2C2H4O2/c13-9-3-1-2-7-6-10-8(4-5-15-10)12(14)11(7)9;2*1-2(3)4/h1-6,13-14H;2*1H3,(H,3,4) |
InChI-Schlüssel |
WGDKUWRRJZFONX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC2=CC3=C(C=CS3)C(=C2C(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)



![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)
![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)


![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)
![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)


![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)
![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)
